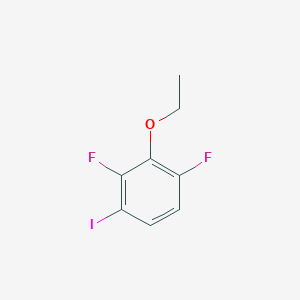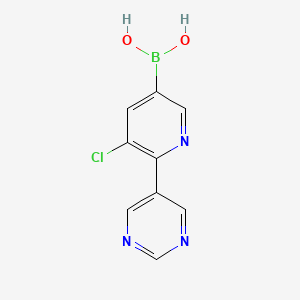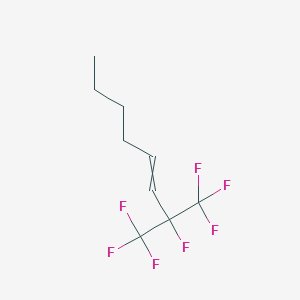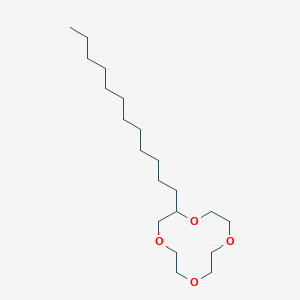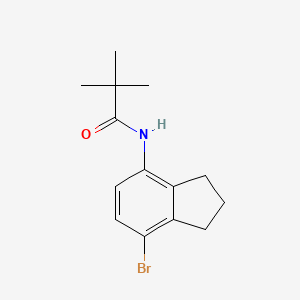
N-(7-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 7th position of the indene ring and a pivalamide group attached to the nitrogen atom. Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of the pivalamide group. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the resulting 7-bromo-2,3-dihydro-1H-indene is reacted with pivaloyl chloride in the presence of a base such as triethylamine or pyridine to form this compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(7-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding indene derivative without the bromine atom.
Substitution: Formation of substituted indene derivatives with various functional groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of N-(7-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various cellular processes. Further research is needed to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
N-(7-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide can be compared with other indene derivatives, such as:
N-(2,3-Dihydro-1H-inden-4-yl)pivalamide: Lacks the bromine atom at the 7th position, which may result in different biological activities and chemical reactivity.
N-(7-Chloro-2,3-dihydro-1H-inden-4-yl)pivalamide: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions with molecular targets.
N-(7-Methyl-2,3-dihydro-1H-inden-4-yl)pivalamide: Contains a methyl group at the 7th position, which may influence its biological activity and chemical stability.
The presence of the bromine atom in this compound makes it unique and may contribute to its distinct chemical and biological properties.
属性
分子式 |
C14H18BrNO |
|---|---|
分子量 |
296.20 g/mol |
IUPAC 名称 |
N-(7-bromo-2,3-dihydro-1H-inden-4-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H18BrNO/c1-14(2,3)13(17)16-12-8-7-11(15)9-5-4-6-10(9)12/h7-8H,4-6H2,1-3H3,(H,16,17) |
InChI 键 |
KEYBFCFPEJWUAD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=C2CCCC2=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)
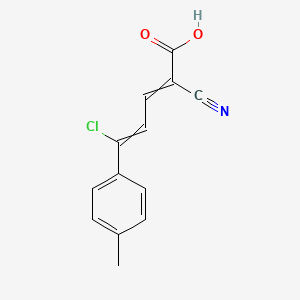
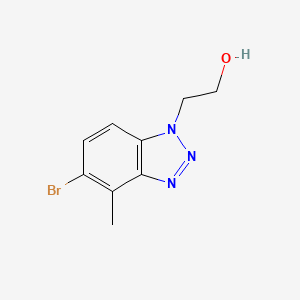
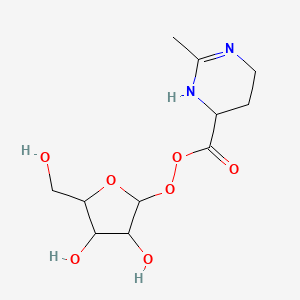

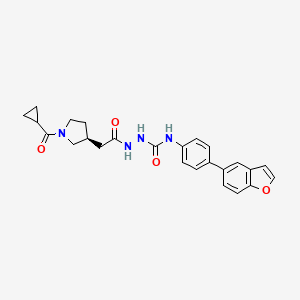
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)
